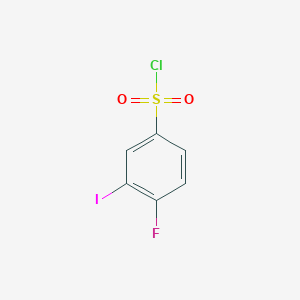

4-Fluoro-3-iodobenzenesulfonyl chloride

Description

4-Fluoro-3-iodobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₃ClFIO₂S and an estimated molecular weight of 320.42 g/mol. The compound features a sulfonyl chloride (-SO₂Cl) functional group at position 1 of the benzene ring, with fluorine and iodine substituents at positions 4 and 3, respectively. These electron-withdrawing groups (EWGs) influence its reactivity, making it a versatile intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical or materials science applications .

The iodine atom’s bulkiness and polarizability may enhance its utility in radiolabeling or crystallographic studies, while the fluorine substituent contributes to metabolic stability in drug design.

Properties

Molecular Formula |

C6H3ClFIO2S |

|---|---|

Molecular Weight |

320.51 g/mol |

IUPAC Name |

4-fluoro-3-iodobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3ClFIO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H |

InChI Key |

BFMSMJRKGQKCDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodobenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-5-iodobenzene. One common method is the reaction of 4-fluoro-5-iodobenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-iodobenzenesulfonyl chloride may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates.

Coupling Reactions: The iodine atom in the compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Biaryl Compounds: Formed by coupling reactions with boronic acids or esters

Scientific Research Applications

4-Fluoro-3-iodobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogen Size and Reactivity: The iodine atom in 4-fluoro-3-iodobenzenesulfonyl chloride introduces steric hindrance compared to smaller halogens (e.g., Cl in 3-chloro-4-fluoro analog). Electron-Withdrawing Groups (EWGs): The combined presence of F and I enhances the electrophilicity of the sulfonyl chloride group, favoring reactions with amines or alcohols to form sulfonamides or sulfonate esters.

Applications :

- 4-Iodobenzenesulfonyl chloride (CAS 98-61-3) is well-documented in synthesizing sulfa drugs due to its straightforward reactivity .

- 3-Chloro-4-fluorobenzenesulfonyl chloride ’s dual EWGs make it reactive in cross-coupling reactions for agrochemicals .

- The thiophene-containing derivative (CAS 2090108-71-5) demonstrates expanded applications in materials science due to its conjugated system .

Safety and Handling :

- Sulfonyl chlorides generally require careful handling due to their corrosive nature and moisture sensitivity. For example, 4-bromo-3-thiophenesulfonyl chloride (CAS 111283-90-0) mandates strict respiratory protection during use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.